molecular formula C6H6ClN3O B8571857 4-Amino-6-chloronicotinamide

4-Amino-6-chloronicotinamide

Cat. No. B8571857
M. Wt: 171.58 g/mol
InChI Key: LYCZIQFDLJZWEB-UHFFFAOYSA-N
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Patent
US09382248B2

Procedure details

To a well stirred solution of 4,6-dichloropyridine-3-carboxamide (11.0 g, 57.59 mmol) in 1,4-dioxane (20 mL) in steel bomb was added the liquid ammonia (50 mL, 57.59 mmol). The steel bomb was closed and heated the reaction to 100° C. for 9 h. The progress of the displacement reaction was monitored by TLC and LCMS. After completion the solid formed was filtered. The filtrate was also concentrated as it also contains 50% product. The combined solids were dried under vacuum to afford 4-amino-6-chloro-pyridine-3-carboxamide (2) as a light brown solid. Yield: 10.6 g, crude, 47%; 1H NMR (400 MHz, DMSO-d6) δ 8.36 (s, 1H), 7.97 (s, 1H), 7.50 (s, 1H), 7.37 (s, 1H), 6.65 (s, 1H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][C:3]=1[C:9]([NH2:11])=[O:10].[NH3:12]>O1CCOCC1>[NH2:12][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][C:3]=1[C:9]([NH2:11])=[O:10]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
ClC1=C(C=NC(=C1)Cl)C(=O)N
Name
Quantity
50 mL
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
steel
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
the reaction to 100° C. for 9 h
Duration
9 h
CUSTOM
Type
CUSTOM
Details
The progress of the displacement reaction
CUSTOM
Type
CUSTOM
Details
After completion the solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was also concentrated as it also contains 50% product
CUSTOM
Type
CUSTOM
Details
The combined solids were dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NC(=C1)Cl)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.